molecular formula C11H10BrNO4 B2697515 Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate CAS No. 30482-66-7

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate

Cat. No.: B2697515
CAS No.: 30482-66-7
M. Wt: 300.108
InChI Key: UFFGFPKMQUHRCR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H10BrNO4 and a molecular weight of 300.11 g/mol . This compound is characterized by its unique structure, which includes a bromine atom, an oxo group, and an ethyl ester functional group. It is commonly used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl bromoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like triethylamine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative.

Scientific Research Applications

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and oxo group play crucial roles in its reactivity and biological activity. It can interact with enzymes and receptors, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate: Similar structure but with different positioning of the oxo group.

    Ethyl 6-chloro-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 6-bromo-4-hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c1-2-16-11(15)10-13-9(14)7-5-6(12)3-4-8(7)17-10/h3-5,10H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFGFPKMQUHRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1NC(=O)C2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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